2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN5O2/c1-24-13-7-4-10(8-12(13)17)18-15(23)14-19-21-22(20-14)11-5-2-9(16)3-6-11/h2-8H,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHWFJAFQUGPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Carboxamide Derivatives
2-(4-Bromophenyl)-N-(5-Chloro-2-Methylphenyl)-2H-Tetrazole-5-Carboxamide (CAS 1396677-12-5)
- Structural Differences : The aniline substituent here is 5-chloro-2-methylphenyl instead of 3-chloro-4-methoxyphenyl.
- No direct activity data are reported, but the bromophenyl-tetrazole core suggests shared synthetic routes or stability profiles .
5-Amino-N-(4-Bromo-3-Methylphenyl)-1-(4-Chlorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide
- Core Variation : This compound replaces the tetrazole with a triazole ring.
- Functional Impact : Triazoles generally exhibit different electronic properties and metabolic stability compared to tetrazoles. The 4-chlorobenzyl group introduces additional steric bulk, which could influence target selectivity .
Heterocyclic Compounds with Similar Substituents
N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide
- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils.
- Comparison: The 4-methoxybenzyl group in this pyridazinone derivative mirrors the 4-methoxyphenyl group in the target compound, suggesting that methoxy positioning is critical for receptor activation. The tetrazole core may offer improved metabolic stability over pyridazinones .
3-(4-Bromothiophen-2-yl)-N-[4-(Diethylamino)Phenyl]-5-Methylisoxazole-4-Carboxamide (39l)
- Structural Contrast : Features an isoxazole core with a bromothiophene substituent.
- Relevance: The bromothiophene group provides a planar, electron-deficient aromatic system, which may enhance π-π stacking interactions compared to the bromophenyl group in the target compound.
Functional Group Analysis and Implications
Halogen Substituents
- Bromine : Present in both the target compound and analogs (e.g., ), bromine enhances lipophilicity and may improve membrane permeability.
- Chlorine : The 3-chloro substituent in the target compound’s aniline group introduces steric hindrance and electron-withdrawing effects, which could modulate binding pocket interactions compared to compounds with chlorine in other positions (e.g., 5-chloro in ).
Methoxy Groups
- This contrasts with pyridazinone derivatives where 3-methoxy positioning reduces FPR2 specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
